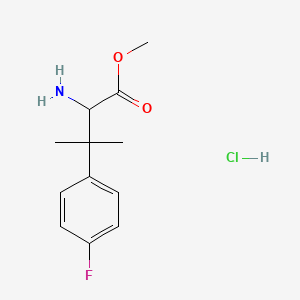
Methyl 2-amino-3-(4-fluorophenyl)-3-methylbutanoate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-amino-3-(4-fluorophenyl)-3-methylbutanoate hydrochloride is a chemical compound with a molecular formula of C11H16ClFNO2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a fluorophenyl group, which imparts unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-(4-fluorophenyl)-3-methylbutanoate hydrochloride typically involves the reaction of 4-fluorobenzylamine with methyl 2-bromo-3-methylbutanoate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group attacks the electrophilic carbon of the bromoester, resulting in the formation of the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-5°C to control the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
化学反应分析
Types of Reactions
Methyl 2-amino-3-(4-fluorophenyl)-3-methylbutanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO3) or sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.
科学研究应用
Methyl 2-amino-3-(4-fluorophenyl)-3-methylbutanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of Methyl 2-amino-3-(4-fluorophenyl)-3-methylbutanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group plays a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways involved may vary depending on the specific application and target.
相似化合物的比较
Similar Compounds
- Methyl 2-amino-3-(4-chlorophenyl)-3-methylbutanoate hydrochloride
- Methyl 2-amino-3-(4-bromophenyl)-3-methylbutanoate hydrochloride
- Methyl 2-amino-3-(4-methylphenyl)-3-methylbutanoate hydrochloride
Uniqueness
Methyl 2-amino-3-(4-fluorophenyl)-3-methylbutanoate hydrochloride is unique due to the presence of the fluorophenyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various research applications.
属性
分子式 |
C12H17ClFNO2 |
|---|---|
分子量 |
261.72 g/mol |
IUPAC 名称 |
methyl 2-amino-3-(4-fluorophenyl)-3-methylbutanoate;hydrochloride |
InChI |
InChI=1S/C12H16FNO2.ClH/c1-12(2,10(14)11(15)16-3)8-4-6-9(13)7-5-8;/h4-7,10H,14H2,1-3H3;1H |
InChI 键 |
OIGVKDDOIIMKMK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1=CC=C(C=C1)F)C(C(=O)OC)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



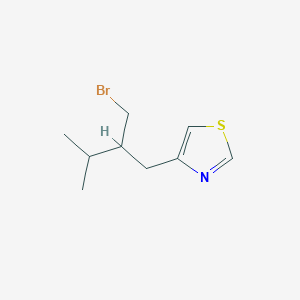
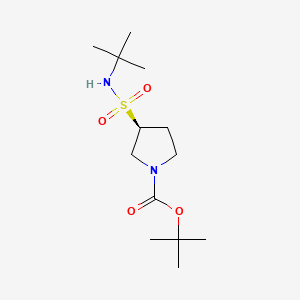

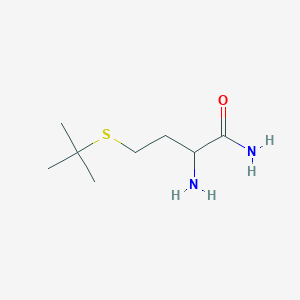
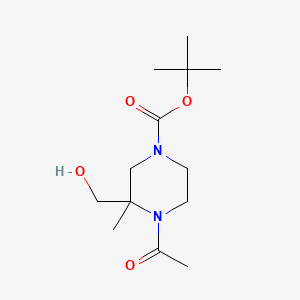
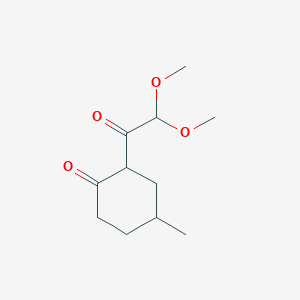
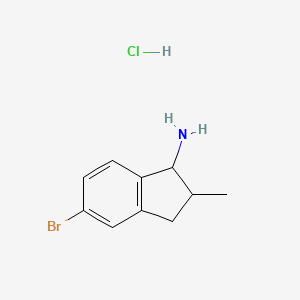
![3-(Tert-butoxycarbonyl)-7,7-difluoro-3-azabicyclo[4.1.0]heptane-6-carboxylic acid](/img/structure/B13494441.png)
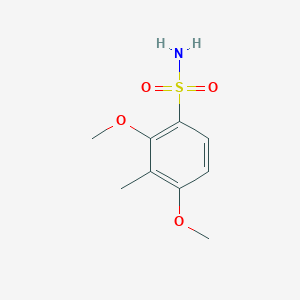
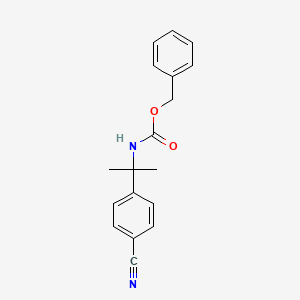
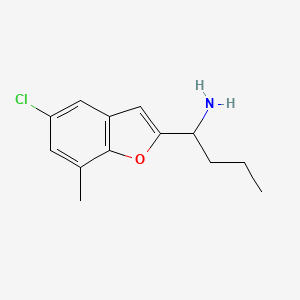

![benzyl N-{1,3-dimethyl-2-oxabicyclo[2.2.2]octan-4-yl}carbamate](/img/structure/B13494481.png)
